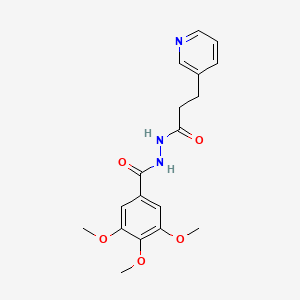
N-(2-fluoro-5-nitrophenyl)-5-methoxy-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-nitrophenyl)-5-methoxy-3-methyl-1-benzofuran-2-carboxamide, commonly known as FN-PAC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. FN-PAC is a benzofuran derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of FN-PAC is not fully understood, but it is believed to involve the inhibition of certain enzymes that are required for cancer cell growth and survival. FN-PAC has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
FN-PAC has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of FN-PAC for lab experiments is its high potency against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of FN-PAC is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many potential future directions for research involving FN-PAC. One area of interest is in the development of new drugs based on the structure of FN-PAC. Researchers are also investigating the potential use of FN-PAC in combination with other drugs to enhance its therapeutic effects. In addition, studies are ongoing to further elucidate the mechanism of action of FN-PAC and to explore its potential applications in other areas of research, such as neurodegenerative diseases and inflammation.
Synthesis Methods
FN-PAC is synthesized using a multi-step process that involves the reaction of 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoro-5-nitroaniline to produce FN-PAC. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
FN-PAC has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that FN-PAC has potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-5-methoxy-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c1-9-12-8-11(24-2)4-6-15(12)25-16(9)17(21)19-14-7-10(20(22)23)3-5-13(14)18/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMAVHBAVGIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)





![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

